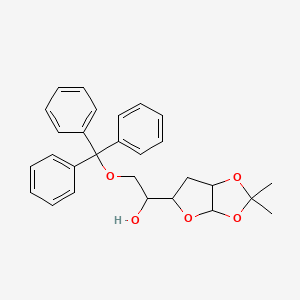
1-O,2-O-Isopropylidene-6-O-(triphenylmethyl)-3-deoxy-alpha-D-ribo-hexofuranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-O,2-O-Isopropylidene-6-O-(triphenylmethyl)-3-deoxy-alpha-D-ribo-hexofuranose is a complex organic compound with the molecular formula C28H30O5. It is a derivative of ribo-hexofuranose, featuring protective groups such as isopropylidene and triphenylmethyl. These protective groups are often used in organic synthesis to shield specific functional groups from unwanted reactions .
Vorbereitungsmethoden
The synthesis of 1-O,2-O-Isopropylidene-6-O-(triphenylmethyl)-3-deoxy-alpha-D-ribo-hexofuranose typically involves multiple steps:
Formation of Isopropylidene Group: The initial step involves the protection of the hydroxyl groups at positions 1 and 2 of the ribo-hexofuranose molecule using acetone in the presence of an acid catalyst to form the isopropylidene group.
Introduction of Triphenylmethyl Group: The hydroxyl group at position 6 is then protected using triphenylmethyl chloride (trityl chloride) in the presence of a base such as pyridine.
Deoxygenation: The final step involves the removal of the hydroxyl group at position 3 to form the 3-deoxy derivative.
Analyse Chemischer Reaktionen
1-O,2-O-Isopropylidene-6-O-(triphenylmethyl)-3-deoxy-alpha-D-ribo-hexofuranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to convert carbonyl groups back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the protected hydroxyl groups, especially after deprotection.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, bases like pyridine, and acids like hydrochloric acid. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-O,2-O-Isopropylidene-6-O-(triphenylmethyl)-3-deoxy-alpha-D-ribo-hexofuranose has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in carbohydrate chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and carbohydrate metabolism.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, especially those involving carbohydrate moieties.
Wirkmechanismus
The mechanism of action of 1-O,2-O-Isopropylidene-6-O-(triphenylmethyl)-3-deoxy-alpha-D-ribo-hexofuranose largely depends on its role as a protective group in organic synthesis. The isopropylidene and triphenylmethyl groups protect specific hydroxyl groups from reacting, allowing chemists to selectively modify other parts of the molecule. The deprotection step, where these groups are removed, is crucial for the final stages of synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other protected derivatives of ribo-hexofuranose, such as:
1,25,6-Di-O-isopropylidene-alpha-D-glucofuranose: Another isopropylidene-protected sugar used in organic synthesis.
6-O-Trityl-D-glucose: A trityl-protected glucose derivative.
1,2,3,4-Di-O-isopropylidene-alpha-D-galactopyranose: A galactose derivative with isopropylidene protection.
The uniqueness of 1-O,2-O-Isopropylidene-6-O-(triphenylmethyl)-3-deoxy-alpha-D-ribo-hexofuranose lies in its specific combination of protective groups and its deoxygenated structure, which makes it particularly useful in certain synthetic pathways.
Eigenschaften
Molekularformel |
C28H30O5 |
|---|---|
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
1-(2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-trityloxyethanol |
InChI |
InChI=1S/C28H30O5/c1-27(2)32-25-18-24(31-26(25)33-27)23(29)19-30-28(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,23-26,29H,18-19H2,1-2H3 |
InChI-Schlüssel |
XLFPTIXLHSXUAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC2CC(OC2O1)C(COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


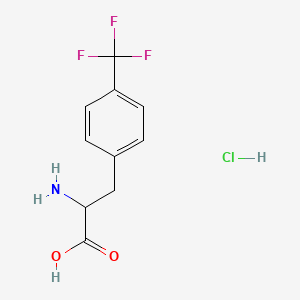
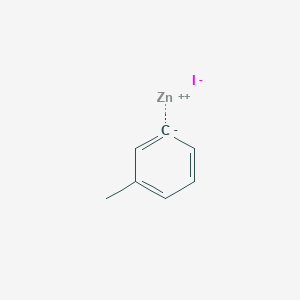
![[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonamide](/img/structure/B15094142.png)
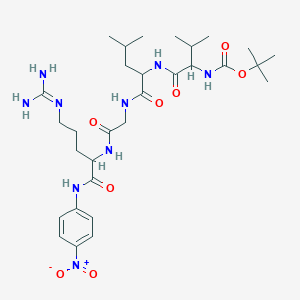
![N-[3-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide](/img/structure/B15094150.png)
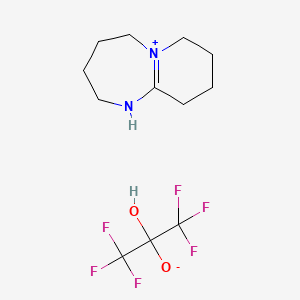
![N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-6-[4-(morpholin-4-ylmethyl)phenyl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B15094161.png)
![2-Azaspiro[4.4]nonan-7-amine](/img/structure/B15094168.png)
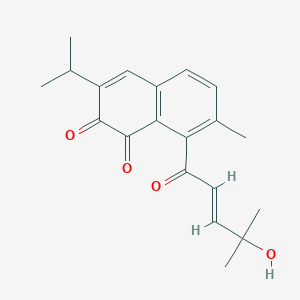
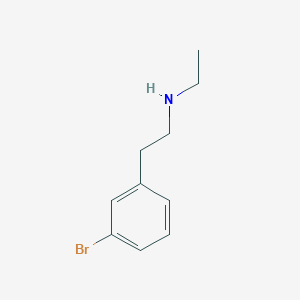
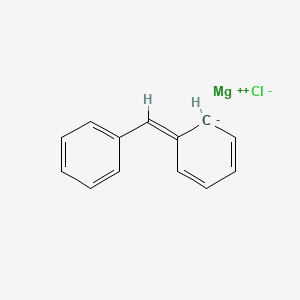
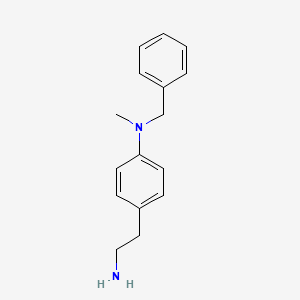
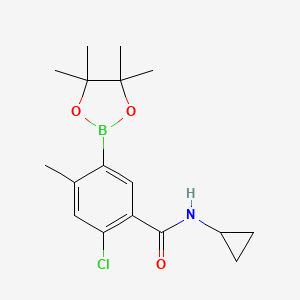
![1-[3-Fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B15094202.png)
